Bienvenue dans la boutique en ligne BenchChem!

6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Lipophilicity Membrane permeability Drug-likeness

6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 1536268-18-4; MFCD26625142) is a racemic 2-oxo-tetrahydroquinoline-4-carboxylic acid derivative with a molecular formula of C12H13NO3 and a molecular weight of 219.24 Da. The compound features a fused bicyclic tetrahydroquinoline core bearing a ketone at position 2, a carboxylic acid at position 4, and methyl substituents at positions 6 and 8 that introduce steric bulk and modulate electronic properties.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B7965586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(CC(=O)N2)C(=O)O)C
InChIInChI=1S/C12H13NO3/c1-6-3-7(2)11-8(4-6)9(12(15)16)5-10(14)13-11/h3-4,9H,5H2,1-2H3,(H,13,14)(H,15,16)
InChIKeyTVFAWPVDLXAZCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Procurement-Relevant Structural and Physicochemical Profile


6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 1536268-18-4; MFCD26625142) is a racemic 2-oxo-tetrahydroquinoline-4-carboxylic acid derivative with a molecular formula of C12H13NO3 and a molecular weight of 219.24 Da . The compound features a fused bicyclic tetrahydroquinoline core bearing a ketone at position 2, a carboxylic acid at position 4, and methyl substituents at positions 6 and 8 that introduce steric bulk and modulate electronic properties . It is supplied as a solid with typical commercial purity of 95–98%, a calculated LogP of approximately 1.19–1.81, a topological polar surface area (TPSA) of 66.4 Ų, and carries GHS07 hazard classification (Warning: H302, H315, H319, H335) . The compound serves as a versatile building block and screening candidate within the broader 2-oxo-tetrahydroquinoline chemical space, a scaffold validated across multiple therapeutic target classes including Shank PDZ domains, CETP, Mcl-1, and NMDA receptors.

Why 6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Cannot Be Replaced by Non-Methylated or Positional Isomer Analogs


Within the 2-oxo-tetrahydroquinoline-4-carboxylic acid family, seemingly minor structural variations produce measurable differences in key drug-like properties that directly impact experimental outcomes. The 6,8-dimethyl substitution on the target compound shifts the experimental LogP to approximately 1.19–1.81, compared with ~0.3 for the non-methylated parent core 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1) — a roughly 3- to 6-fold increase in calculated lipophilicity . This LogP shift moves the compound from a predominantly hydrophilic profile into a more balanced range associated with improved passive membrane permeability, a critical determinant in cell-based assay performance. Furthermore, the TPSA of 66.4 Ų for the 6,8-dimethyl derivative versus approximately 53.5 Ų for the parent core alters hydrogen-bonding capacity in ways that can affect target binding and solubility . Positional isomers — e.g., 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14271-45-5), which places the methyl group on the lactam nitrogen rather than the aromatic ring — introduce different conformational constraints and hydrogen-bond donor/acceptor profiles that are not interchangeable in structure-activity relationship (SAR) studies . For procurement decisions, substituting the 6,8-dimethyl derivative with an unsubstituted or differently substituted analog risks altering permeability, solubility, binding kinetics, and ultimately the reproducibility of biological data.

Quantitative Differentiation Evidence for 6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Versus Closest Analogs


Lipophilicity (LogP) Shift: 6,8-Dimethyl Derivative vs. Non-Methylated Parent Core

The 6,8-dimethyl substitution produces a measurable increase in lipophilicity compared with the non-methylated parent scaffold. The target compound exhibits a vendor-reported experimental LogP of 1.19 (Hit2Lead) and a calculated LogP of 1.81 (Leyan), whereas the parent 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1) has an XLogP3 of 0.3 and a calculated LogP ranging from approximately 0.32 to 0.40 across multiple sources . This represents a LogP increase of approximately 0.8 to 1.5 log units, corresponding to a 6- to 32-fold increase in the octanol-water partition coefficient. The shift moves the compound from a hydrophilic profile (LogP < 0.5) into the range generally considered favorable for passive membrane permeation (LogP 1–3), a key parameter for cell-based assay performance and oral bioavailability prediction .

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity Differentiation

The TPSA of the target compound is 66.4 Ų (Leyan), compared with approximately 53.5 Ų for the non-methylated parent core 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (ChemDiv) . The difference of approximately 12.9 Ų arises from the altered molecular topology introduced by the 6,8-dimethyl groups, which modulate the spatial distribution of polar atoms. Both compounds possess 2 hydrogen-bond donors and 2 hydrogen-bond acceptors (target compound) vs. 2 donors and 3 acceptors for the parent core, reflecting the shift from a carboxylate-dominant polarity to one where the aromatic methyl groups partially shield the polar surface . For context, tetrahydroquinoline-2-carboxylic acid positional isomers typically exhibit a PSA of approximately 49.3 Ų , making the 6,8-dimethyl-4-carboxylic acid arrangement distinct within the isomer space.

Polar surface area Hydrogen bonding Oral bioavailability prediction Blood-brain barrier penetration

Class-Level Target Engagement: Tetrahydroquinoline Carboxylates as Shank3 PDZ Domain Inhibitors

The tetrahydroquinoline carboxylate chemotype, of which 6,8-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a structural member, has been validated as an inhibitor scaffold for the Shank3 PDZ domain — a protein-protein interaction target implicated in autism spectrum disorders [1]. In a comprehensive study employing a fluorescence polarization competition assay, structure-activity relationship optimization, and X-ray crystallography (PDB 3O5N, resolution 1.83 Å), tetrahydroquinoline carboxylates were identified as the first small-molecule inhibitors of this domain [1][2]. The best hits in this series achieved Ki values in the 10 μM range, and binding was confirmed by ¹H,¹⁵N HSQC NMR spectroscopy [1]. The crystallographic complex revealed a binding mode outside the canonical PDZ peptide-binding groove, suggesting a novel allosteric mechanism [2]. While the 6,8-dimethyl substitution pattern was not explicitly among the co-crystallized ligands reported in this study, the 4-carboxylic acid motif — present in the target compound — is a critical pharmacophoric element conserved across the active series.

Shank3 PDZ domain Autism spectrum disorders Protein-protein interaction inhibitors Fluorescence polarization assay

Parent Scaffold Antitumor Activity: 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Against S180 Sarcoma In Vivo

The non-methylated parent core scaffold, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1), has demonstrated quantifiable in vivo antitumor activity. In the secalosides study by Jaton et al. (1997), this compound — derived from hydrolytic rearrangement of the natural product aglycon — exhibited significant antitumor activity against S180 sarcoma in mice with an IC50 of approximately 1 μg/mouse, representing a 5-fold greater potency than the parent secaloside glycosides (IC50 ~5 μg/mouse) [1][2]. This finding establishes the 2-oxo-tetrahydroquinoline-4-carboxylic acid framework as a biologically validated antitumor scaffold. The 6,8-dimethyl derivative incorporates this validated core while introducing methyl substituents that are expected to modulate pharmacokinetic properties through altered LogP and metabolic stability — making it a logical candidate for further antitumor SAR exploration building on the established in vivo activity of the parent scaffold.

Antitumor activity S180 sarcoma In vivo efficacy Natural product-inspired scaffold

Stereochemical Specification: Racemic Nature as a Differentiator for Chiral Resolution Studies

The target compound is explicitly specified as RACEMIC by the vendor Hit2Lead, distinguishing it from enantiomerically pure or enantiomerically enriched tetrahydroquinoline-4-carboxylic acid derivatives available in the market . In contrast, the parent scaffold 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been isolated as enantiomeric pairs from natural sources (e.g., Isatis indigotica root), indicating that chirality at the 4-position is biologically relevant [1]. The racemic nature of the 6,8-dimethyl derivative provides a defined starting point for chiral resolution studies, enabling researchers to systematically evaluate enantiomer-specific pharmacology. This contrasts with single-enantiomer tetrahydroquinoline-2-carboxylic acid derivatives (e.g., CAS 92977-00-9, the (2R)-enantiomer) where the chiral center is already resolved but at a different ring position, changing the spatial relationship between the carboxylic acid and the core scaffold .

Stereochemistry Racemic mixture Chiral resolution Enantiomer-specific pharmacology

Evidence-Backed Application Scenarios for 6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in Research Procurement


Shank3 PDZ Domain Inhibitor Screening and SAR Expansion

The tetrahydroquinoline carboxylate chemotype has been crystallographically validated as an inhibitor of the Shank3 PDZ domain (PDB 3O5N, resolution 1.83 Å), with optimized analogs achieving Ki values in the 10 μM range in fluorescence polarization competition assays [1]. The 6,8-dimethyl derivative is structurally positioned to expand the SAR around the aromatic substitution pattern. Its enhanced lipophilicity (LogP ~1.19–1.81 vs. ~0.3 for the parent core) may improve cell permeability in neuronal cell-based models of Shank3 function, a key limitation of earlier, more polar analogs . Researchers procuring this compound for Shank3-focused screening should benchmark against the published tetrahydroquinoline carboxylate Ki range and consider co-crystallization trials given the established crystallographic system [1].

Antitumor Lead Optimization Leveraging a Validated In Vivo-Active Scaffold

The non-methylated parent scaffold 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exhibits an in vivo IC50 of approximately 1 μg/mouse against S180 sarcoma, representing a 5-fold potency advantage over the co-isolated secaloside natural products [1]. The 6,8-dimethyl derivative retains this biologically validated core while introducing substituents that may enhance metabolic stability and modulate tissue distribution — both critical parameters for lead optimization. Procurement of this compound is indicated for medicinal chemistry teams seeking to build SAR libraries around a scaffold with demonstrated in vivo antitumor efficacy, where the 6,8-dimethyl pattern serves as a key SAR probe for the steric and electronic tolerance of the aromatic ring positions [1].

Chiral Resolution and Enantiomer-Specific Pharmacology Studies

The compound's explicitly racemic specification (Hit2Lead) provides an unambiguous starting point for chiral resolution via preparative chiral HPLC, chiral salt formation, or enzymatic resolution [1]. Given that related 2-oxo-tetrahydroquinoline-4-carboxylic acid enantiomers have been isolated as natural products from Isatis indigotica , there is precedent for enantiomer-specific biological activity within this scaffold. The resolved enantiomers can then be evaluated in target-specific assays (e.g., Shank3 PDZ FP assay, antitumor cell viability assays) to determine eudysmic ratios — information critical for patent strategies and lead candidate selection.

Physicochemical Comparator for Drug-Likeness Profiling Panels

With its well-defined properties — LogP ~1.19–1.81, TPSA 66.4 Ų, MW 219.24 Da, 2 HBD, 2 HBA, and 1 rotatable bond — the 6,8-dimethyl derivative occupies a physicochemical parameter space consistent with lead-like and drug-like criteria (adhering to both the Rule of Three for fragment-based screening and Rule of Five guidelines) [1]. It serves as a useful comparator compound in panels designed to calibrate computational LogP and permeability prediction models against experimentally determined values. The availability of the non-methylated parent core (LogP ~0.3, TPSA ~53.5 Ų) as a matched-pair comparator enables quantification of the methyl group contribution to lipophilicity and polar surface area within a single scaffold system [2].

Quote Request

Request a Quote for 6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.